Methylene isocyanate

Descripción

Propiedades

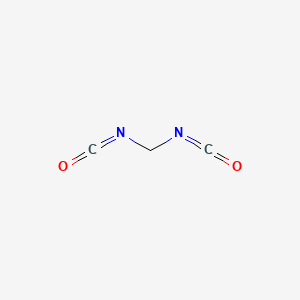

IUPAC Name |

diisocyanatomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2/c6-2-4-1-5-3-7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQKWYUGPPFMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074836 | |

| Record name | Methylene isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-90-4 | |

| Record name | Methylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENE ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6QR7JP6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Thermodynamics

The synthesis occurs in two stages:

Industrial Challenges and Optimizations

Early industrial processes faced inefficiencies due to MCC polymerization and HCl corrosion. Modern implementations (e.g., Wanhua Chemical) integrate continuous-flow reactors and in-situ HCl removal, achieving MIC yields exceeding 90%. A comparative analysis of reaction parameters is provided in Table 1.

Table 1: Optimization of Phosgene-Based MIC Synthesis

| Parameter | Conventional Method | Modern Method (Patent CN104387295A) |

|---|---|---|

| Temperature (°C) | 300–350 | 350–380 |

| Phosgene:MMA Molar Ratio | 1.1:1 | 1.0–1.2:1 |

| Solvent | None | Toluene/Chloroform |

| Yield (%) | 75–85 | 95 |

| Purity (%) | 98–99 | 99.5+ |

Advanced Phosgene-Based Methods

Recent patents, such as CN104387295A, describe innovations in MIC synthesis by integrating solvent-assisted separation and minimizing side reactions. The patented process involves:

High-Temperature Reaction and Solvent Quenching

-

Step 1 : Phosgene and MMA react at 350–380°C, producing gaseous MIC and HCl.

-

Step 2 : The hot gas mixture (200–300°C) is quenched with toluene or chloroform, selectively absorbing MIC while allowing HCl to vent.

This approach circumvents MCC formation, reducing energy consumption by 30% compared to traditional methods.

Device Configuration and Scalability

The patented system (Fig. 1) comprises:

-

Synthesis Reactor : Stainless steel tubular reactor with residence time <5 seconds.

-

Sparging Column : Absorbs MIC into solvent at 220–250°C.

-

Distillation Unit : Purifies MIC to >99.5% purity via vacuum distillation.

Industrial trials demonstrated a 95% yield at scales of 10,000 metric tons/year, with phosgene utilization efficiency of 98%.

Non-Phosgene Routes

Due to phosgene’s extreme toxicity, non-phosgene methods have been explored, though none have achieved widespread commercial adoption.

Carbamate Decomposition

Methyl carbamate (CH₃NHCOOCH₃) decomposes thermally or catalytically to yield MIC and methanol:

Zinc oxide (ZnO) and cobalt oxide (Co₃O₄) catalysts enable decomposition at 180–230°C, but yields remain suboptimal (35–83%).

Table 2: Catalytic Performance in Carbamate Decomposition

| Catalyst | Substrate | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ZnO | HDC-56 | 180 | 97.0 |

| Co₃O₄ | HDC-57 | 230 | 83.0 |

| Bi₂O₃ | MPC-59 | 176–178 | 78.5 |

Análisis De Reacciones Químicas

Types of Reactions: Methylene isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form methylamine and carbon dioxide. [ \text{CH}_3\text{NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{CO}_2 ]

Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{CH}_3\text{NCO} \rightarrow \text{ROC(O)NHCH}_3 ]

Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{RNHC(O)NHCH}_3 ]

Common Reagents and Conditions: Common reagents include water, alcohols, and amines. The reactions typically occur under mild conditions, but the handling of this compound requires caution due to its toxicity .

Major Products: The major products formed from these reactions include methylamine, carbon dioxide, urethanes, and ureas .

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Production of Carbamate Pesticides

Methylene isocyanate is primarily used as an intermediate in the synthesis of carbamate pesticides. These pesticides are widely utilized in agriculture due to their effectiveness in controlling pests while being less persistent in the environment compared to organophosphates. The production process involves the reaction of this compound with alcohols to form carbamate compounds, which are then formulated into various pesticide products .

1.2 Polyurethane Manufacturing

Another significant application of this compound is in the production of polyurethane foams and elastomers. The compound reacts with polyols to create flexible and rigid foams used in furniture, automotive interiors, and insulation materials. The versatility of polyurethane allows it to be tailored for specific applications, enhancing its market demand .

Toxicological Studies

2.1 Acute Toxicity and Health Effects

This compound is known for its extreme toxicity, particularly through inhalation exposure. A historical case study from the Bhopal disaster highlights the severe health impacts associated with acute exposure, resulting in thousands of fatalities and long-term respiratory issues among survivors . Research indicates that this compound can cause pulmonary edema, respiratory lesions, and other systemic effects upon exposure .

2.2 Occupational Exposure and Asthma

Occupational exposure to this compound has been linked to the development of asthma and other respiratory conditions among workers in industries utilizing diisocyanates. A case study documented a severe asthma attack leading to death in a worker exposed to methylene diphenyl diisocyanate (a related compound), emphasizing the need for stringent safety measures in workplaces .

Environmental Impact

3.1 Environmental Persistence and Monitoring

The environmental impact of this compound has been a subject of research due to its potential for contamination following industrial accidents. Monitoring methods have been developed to assess levels of isocyanates in indoor dust and air, providing insights into human exposure risks . Regulatory agencies emphasize the importance of understanding these compounds' environmental behavior to mitigate risks effectively.

Case Studies

Mecanismo De Acción

Methylene isocyanate exerts its effects primarily through alkylation of biomolecules. As an electrophile, it reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and toxicity. The compound is known to activate transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in pain detection and other sensory processes .

Comparación Con Compuestos Similares

Comparison with Similar Diisocyanates

Structural and Reactivity Differences

MDI vs. Toluene Diisocyanate (TDI) :

TDI (CAS 584-84-9) is an aromatic diisocyanate with two isomers (2,4- and 2,6-TDI). Unlike MDI, TDI is a liquid at room temperature, making it more volatile and suitable for flexible foam production. However, TDI’s higher vapor pressure increases inhalation hazards .MDI vs. Hexamethylene Diisocyanate (HDI) :

HDI (CAS 822-06-0) is an aliphatic diisocyanate with a linear hexamethylene chain. It is liquid at room temperature and used in light-stable coatings and adhesives. HDI’s aliphatic structure provides UV resistance but requires catalysts for efficient polymerization .MDI vs. Isophorone Diisocyanate (IPDI) :

IPDI (CAS 4098-71-9) is a cycloaliphatic diisocyanate with a tricyclic structure. Its steric hindrance slows reactivity, making it ideal for weather-resistant coatings. Unlike MDI, IPDI is less toxic but more expensive .

Research Findings

- Microencapsulation : Polymeric MDI (pMDI) has been encapsulated via interfacial polymerization for controlled release in wood adhesives, achieving 80–90% encapsulation efficiency at 40°C .

- Synthetic Methods : MDI derivatives are synthesized using methylene chloride as a solvent, with reaction yields optimized via bases like pyridine .

- Safety : MDI’s occupational exposure limit (OEL) is 0.005 ppm (ACGIH), stricter than HDI’s 0.005–0.01 ppm .

Comparison with Mono-isocyanates (e.g., Methyl Isocyanate)

Methyl isocyanate (MIC, CAS 624-83-9) is a volatile mono-isocyanate with acute toxicity (IDLH = 0.4 ppm) . Unlike MDI, MIC’s single isocyanate group limits its use to agrochemical intermediates (e.g., carbamate pesticides). Its high reactivity and lethality (evidenced by the 1984 Bhopal disaster) contrast sharply with MDI’s controlled industrial applications .

Actividad Biológica

Methylene isocyanate (MIC) is a highly reactive compound primarily known for its use in the production of pesticides, plastics, and foams. Its biological activity is significant due to its toxicological effects on human health and the environment. This article provides a detailed overview of the biological activity of MIC, including its mechanisms of action, case studies, and relevant research findings.

This compound is an isocyanate compound characterized by its high reactivity with biological molecules such as proteins and nucleic acids. This reactivity leads to various toxic effects, primarily through the formation of adducts that can disrupt normal cellular functions. The primary biological targets of MIC include:

- Cholinesterase Inhibition : Exposure to MIC has been shown to inhibit cholinesterase activity in erythrocytes, leading to potential neurotoxic effects. In vitro studies indicated that concentrations as low as 100 ppm could result in significant inhibition of this enzyme, which is crucial for neurotransmitter regulation .

- Oxidative Stress : MIC exposure induces oxidative stress, leading to cellular damage. This is evidenced by increased levels of creatine kinase (CK) and other markers of cellular injury in animal studies .

- Respiratory Irritation : Inhalation of MIC can cause severe respiratory distress due to its irritant properties, leading to symptoms such as cough, dyspnea, and pulmonary edema .

Toxicological Effects

The toxicological profile of MIC reveals several acute and chronic health effects, particularly following high-concentration exposures:

Case Studies

Several case studies highlight the severe consequences of MIC exposure:

- Bhopal Disaster : The release of MIC during the Bhopal gas tragedy in 1984 resulted in thousands of immediate fatalities and long-term health complications among survivors. A follow-up study indicated increased rates of respiratory issues and ocular problems among those exposed .

- Industrial Exposure : A case report described an industrial worker who developed profound cyanosis and respiratory failure after inhaling MIC powder. Despite aggressive treatment, the patient suffered multi-organ failure, underscoring the compound's lethal potential when safety measures are not followed .

- Animal Studies : Research involving rats and guinea pigs demonstrated that exposure to high concentrations (up to 3506 ppm) led to acute mortality within minutes. Guinea pigs were found to be more susceptible than rats, highlighting species-specific responses to MIC toxicity .

Research Findings

Recent research has focused on understanding the mechanisms underlying MIC toxicity:

- A study demonstrated that activation of the TRPA1 ion channel plays a critical role in mediating the nociceptive responses associated with isocyanate exposure .

- Another investigation into the long-term health impacts on Bhopal survivors revealed a significant increase in eye-related conditions and chronic respiratory symptoms compared to unexposed populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.